Home > Products > Screening Compounds P22152 > N-methyl-1-(pyridazin-3-yl)piperidin-4-amine
N-methyl-1-(pyridazin-3-yl)piperidin-4-amine - 1249245-65-5

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine

Catalog Number: EVT-1712955
CAS Number: 1249245-65-5
Molecular Formula: C10H16N4
Molecular Weight: 192.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205) []

    Compound Description: CPI-1205 is a highly potent and selective inhibitor of histone methyltransferase EZH2. It exhibits robust antitumor effects and is currently in Phase I clinical trials for B-cell lymphoma [].

2. N-((3R, 4R)-1-Benzyl-4-methylpyridin-3-yl)-N-methyl-7H-pyrrolo-[2, 3-d]pyrimidine-4-amine []

    Compound Description: This compound is an intermediate in the synthesis of a pyrrolo[2,3-d]pyrimidine derivative [].

3. 3-(1-{3-[5-(1-Methylpiperidin-4-ylmethoxy)pyrimidin-2-yl]benzyl}-6-oxo-1,6-dihydropyridazin-3-yl)benzonitrile hydrochloride []

    Compound Description: This compound and its solvates have been investigated for their ability to modulate kinase signal transduction, particularly tyrosine kinase activity, for potential applications in treating cancer [].

4. 1-[(4-Chlorophenyl)methyl]piperidin-4-amine (CMP) []

    Compound Description: CMP was subjected to permanganate oxidation in the presence of a ruthenium(III) catalyst. This study aimed to understand the kinetics and mechanism of the oxidation process using both experimental and DFT analysis [].

5. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib) []

    Compound Description: Imatinib, a tyrosine kinase inhibitor, is a widely used therapeutic agent for leukemia. The freebase form of imatinib has been structurally characterized [].

6. 8-(1-{4-[(5-Chloro-4-{[2-(dimethylphosphoryl)phenyl]amino}pyrimidin-2-yl)amino]-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro[4.5]decan-2-one []

    Compound Description: This compound, along with its pharmaceutically acceptable salts, functions as an anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR) inhibitor, showcasing potential for treating cancers such as non-small cell lung cancer [].

7. N-((1-(4-(3-(3-((6,7-Dimethoxyquinolin-3-yl)oxy)phenyl)ureido)-2-(trifluoromethyl)phenyl)piperidin-4-yl)methyl)propionamide (CHMFL-KIT-8140) []

    Compound Description: CHMFL-KIT-8140 is a potent type II cKIT kinase inhibitor that effectively targets both the wild-type cKIT and the T670I gatekeeper mutant, offering therapeutic potential for treating gastrointestinal stromal tumors (GISTs) [].

8. N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives []

    Compound Description: These compounds were synthesized and evaluated for their antibacterial activity [].

9. N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471) []

    Compound Description: SAR216471 is a potent and selective P2Y12 receptor antagonist, demonstrating strong antiplatelet and antithrombotic activities in preclinical studies [].

10. Paliperidone []

    Compound Description: Paliperidone, also known as 9-hydroxyrisperidone, is a heterocyclic compound exhibiting multiple pharmacological properties [].

11. N-Methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine (MBA236) []

    Compound Description: MBA236 is a dual inhibitor of cholinesterase and monoamine oxidase, indicating potential therapeutic applications in neurological disorders [].

12. N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) []

    Compound Description: Hu7691 is a potent and selective Akt inhibitor, showing promise in overcoming cutaneous toxicity associated with Akt inhibition [].

13. N-Butyl-5-(4-methyl-1,2,3-thiadiazol-5-yl)-1,3,4-thiadiazol-2-amine []

    Compound Description: This compound, characterized by X-ray crystallography, showcases a structure stabilized by intermolecular hydrogen bonding in its crystal form [].

14. N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulphonamide Derivatives []

    Compound Description: These derivatives were synthesized and their antimicrobial activities were evaluated [].

15. 3-(2-Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide hydrobromide (Ponatinib) []

    Compound Description: Ponatinib hydrobromide is a medication used to treat certain types of leukemia [].

16. 3-[2-(Imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534) []

    Compound Description: AP24534 is a potent, orally active pan-inhibitor of the breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant, making it a potential treatment for chronic myeloid leukemia [].

17. 4-Chloro-2-[(5-ethoxy-1,3,4-thiadiazol-2-yl)methyl]-5-(piperidin-1-yl)pyridazin-3(2H)-one []

    Compound Description: The crystal structure of this compound has been determined, providing insights into its molecular geometry and intermolecular interactions [].

18. 1-(1-[4-[1-(2-Methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2-methoxybenzoyl]piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one (L-372,662) []

    Compound Description: L-372,662 is a potent and orally bioavailable oxytocin antagonist, exhibiting potential for therapeutic applications related to oxytocin receptor modulation [].

19. (R)-3-((3S,4S)-3-Fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169) []

    Compound Description: BMS-986169, along with its phosphate prodrug BMS-986163, acts as a potent and selective intravenous glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulator, showing potential for treating treatment-resistant depression [].

20. cis-(6-Benzhydrylpiperidin-3-yl)benzylamine Analogues []

    Compound Description: This series of analogues was investigated for their interaction with monoamine transporters (DAT, SERT, NET), providing insights into structure-activity relationships for this class of compounds [].

21. (R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine []

    Compound Description: This chiral compound's absolute configuration has been determined [].

22. Racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine []

    Compound Description: This compound, the racemic version of the previous entry, is formed through a cycloaddition reaction and subsequent N-methylation [].

23. [7-(2,6-Dichloro-phenyl)-5-methyl-benzo[1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-amine (TG100435) and its N-Oxide Metabolite TG100855 [, ]

    Compound Description: TG100435 is a multitargeted, orally active protein tyrosine kinase inhibitor. Its N-oxide metabolite, TG100855, exhibits significantly greater potency compared to the parent compound [, ].

24. N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562) []

    Compound Description: HTL22562 is a potent and selective calcitonin gene-related peptide (CGRP) receptor antagonist. It demonstrates favorable pharmacological properties and is a potential candidate for treating migraine [].

25. 5-((4-Methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol and its N-Mannich Bases []

    Compound Description: N-Mannich bases of 5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol were synthesized and characterized [].

26. 1-Hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one and its Mono- and Disubstituted Ethyl Acetates []

    Compound Description: These pyrido[3,4-d]pyridazine derivatives were synthesized and evaluated for their potential cytotoxicity against cancer cell lines [].

27. N-((6-Chloropyridin-3-yl)methyl)-6-ethoxy-N-ethyl-3-nitropyridin-2-amine []

    Compound Description: This compound's structure was elucidated using X-ray single-crystal diffraction [].

28. N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine []

    Compound Description: The crystal structure of this compound has been determined [].

29. N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives []

    Compound Description: This series of pyrazolic heterocyclic compounds was prepared and evaluated for their antioxidant activities [].

30. (R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl)-1-oxo-1-(4-(piperidin-1-yl)piperidin-1-yl)propan-2-yl)piperidine-1-carboxamide (BMS-694153) []

    Compound Description: BMS-694153 is a potent calcitonin gene-related peptide (CGRP) receptor antagonist, demonstrating potential as a treatment for migraine [].

31. 2-(3-{(3R,4R)-4-Methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}oxetan-3-yl)acetonitrile monohydrate []

    Compound Description: The crystal structure of this compound has been determined [].

32. N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an) []

    Compound Description: 13an is a multikinase inhibitor with potent activity against Src and KDR, demonstrating promising anti-triple negative breast cancer (TNBC) activity both in vitro and in vivo [].

33. N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(Substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones []

    Compound Description: These compounds were synthesized and evaluated for their antimicrobial activity and binding affinity to BAX protein [].

34. [4-(1-Aminoethyl)cyclohexyl]methylamine and [6-(1-Aminoethyl)tetrahydro-pyran-3-yl]methylamine Derivatives []

    Compound Description: These derivatives are explored as potential antibacterial agents [].

35. (3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic) and its Analogues []

    Compound Description: PDTic and its analogues are potent and selective kappa opioid receptor antagonists [].

36. 3-(1-{[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}piperidin-4-yl)-6-fluoro-1,2-benzoxazole Hemihydrate []

    Compound Description: This compound's crystal structure has been elucidated [].

37. N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide []

    Compound Description: This compound is a low-density lipoprotein (LDL) receptor upregulator [].

38. Amine-Containing Mixed-Ligand Copper(II) Coordination Compounds with 2-(2-hydroxybenzylidene)-N-(prop-2-en-1-yl)hydrazinecarbothioamide []

    Compound Description: These compounds were investigated for their antiproliferative properties against cancer cell lines and their antioxidant effects [].

39. N‐[11C]‐Methyl‐piperidin‐4‐yl 2‐Cyclohexyl‐2‐hydroxy‐2‐phenylacetate (VC‐004) []

    Compound Description: VC‐004 is a radiolabeled muscarinic antagonist explored for the visualization of muscarinic receptors in the brain using positron emission tomography (PET) [].

Overview

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine is a heterocyclic compound characterized by the presence of a piperidine ring substituted with a pyridazine moiety and a methyl group. This compound is notable for its potential applications in medicinal chemistry, particularly in drug discovery and development due to its bioactive properties. The compound is classified as an amine and belongs to the broader category of piperidine derivatives, which are known for their diverse pharmacological activities.

Synthesis Analysis

Methods

The synthesis of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine typically involves the reaction of a pyridazine derivative with a piperidine derivative. A common synthetic route utilizes N-methylpiperidine and 3-chloropyridazine as starting materials. The reaction is generally conducted in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Technical Details

The reaction conditions are crucial for optimizing yield and purity. For instance, varying the temperature and solvent can significantly affect the reaction rate and product formation. In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability, allowing for better control over reaction parameters.

Molecular Structure Analysis

Structure

The molecular structure of N-methyl-1-(pyridazin-3-yl)piperidin-4-amine features a piperidine ring (a six-membered saturated nitrogen-containing ring) linked to a pyridazine ring (a six-membered aromatic ring containing two nitrogen atoms). The methyl group is attached to the nitrogen atom of the piperidine ring.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  • Reduction: Reduction reactions can be performed using lithium aluminum hydride.
  • Substitution: The compound can participate in nucleophilic substitution reactions, allowing for functionalization of the pyridazine ring.

Common Reagents and Conditions

For oxidation, potassium permanganate in an acidic medium is commonly used. Reduction typically employs lithium aluminum hydride in an anhydrous ether environment. Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a base.

Mechanism of Action

The mechanism of action for N-methyl-1-(pyridazin-3-yl)piperidin-4-amine involves its interaction with specific biological targets, such as enzymes or receptors. It may function as an inhibitor for certain enzymes implicated in disease pathways, thus exerting therapeutic effects. The precise molecular targets can vary based on the compound's structure and intended application.

Physical and Chemical Properties Analysis

Physical Properties

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine is typically a solid at room temperature, with its physical state depending on purity and crystallization conditions.

Chemical Properties

The compound exhibits basic properties due to the presence of the amine group, allowing it to form salts with acids. Its solubility is influenced by the solvent used; it is generally soluble in polar aprotic solvents like DMF but less soluble in non-polar solvents.

Relevant data regarding melting point, boiling point, and other specific properties may vary based on synthesis methods and purity levels.

Applications

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine has several applications in scientific research:

  • Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  • Biology: Investigated for potential antimicrobial and anticancer properties.
  • Medicine: Explored as a scaffold for designing new therapeutic agents.
  • Industry: Utilized in developing materials with specific properties, including polymers and coatings .

This compound's unique structural features allow it to interact with various biological systems, making it valuable in multiple research fields.

Properties

CAS Number

1249245-65-5

Product Name

N-methyl-1-(pyridazin-3-yl)piperidin-4-amine

IUPAC Name

N-methyl-1-pyridazin-3-ylpiperidin-4-amine

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

InChI

InChI=1S/C10H16N4/c1-11-9-4-7-14(8-5-9)10-3-2-6-12-13-10/h2-3,6,9,11H,4-5,7-8H2,1H3

InChI Key

DEMPYJPTIIPUNY-UHFFFAOYSA-N

SMILES

CNC1CCN(CC1)C2=NN=CC=C2

Canonical SMILES

CNC1CCN(CC1)C2=NN=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.